molecular formula C4H9ClOS B1617415 2-((2-Chloroethyl)thio)ethanol CAS No. 693-30-1

2-((2-Chloroethyl)thio)ethanol

Cat. No. B1617415
CAS RN: 693-30-1
M. Wt: 140.63 g/mol
InChI Key: ZGFPMAMREQRRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((2-Chloroethyl)thio)ethanol”, also known as Ethanol, 2-(2-chloro-ethylthio)-, is a chemical compound with the formula C4H9ClOS . It has a molecular weight of 140.632 . It is also known by other names such as Half mustard gas, Half sulfur mustard, Hemisulfur mustard, HSM, Mustard chlorohydrin, Sulfide, 2-chloroethyl 2-hydroxyethyl, Sulfur half-mustard, 2-Chloroethyl 2-hydroxyethyl sulfide, 2-Chloroethyl-2’-hydroxyethyl sulfide, 2-Hydroxyethyl 2-chloroethyl sulfide, β-Chloroethyl β-hydroxyethyl sulfide, 2-Chloro-2’-hydroxydiethylsulfide, NSC 30024 .


Synthesis Analysis

The synthesis of this compound involves taking diglycol as the raw material to firstly react with metaboric acid anhydride with the existence of solvent to obtain an intermediate metaboric acid tri-(2-chloroethyl-1-radical)-ethyl ester . This intermediate is then processed with thionyl chloride to obtain the intermediate metaboric acid tri-(2-chloroethyl-1-radical)-ethyl ester . Finally, it is hydrolyzed to obtain the target product 2-(2-chloroethyl) ethanol .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound is a clear, colorless, mobile liquid with a characteristic odor and a burning taste . It has a molecular weight of 140.632 . It has a flash point at atmospheric pressure around 14 °C (57.2 °F), indicating that its vapors can catch fire at or above this temperature when exposed to an ignition source .

Scientific Research Applications

Photocatalytic Oxidation

Photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide, a compound related to 2-((2-Chloroethyl)thio)ethanol, has been investigated over TiO2 illuminated with UV light. This process leads to the formation of various intermediates and final products like ethylene, chloroethylene, ethanol, acetaldehyde, and others, indicating potential applications in environmental remediation and chemical synthesis (Martyanov & Klabunde, 2003).

Synthesis of Related Compounds

  • 2-chloroethylamine hydrochloride, related to this compound, can be synthesized from ethanolamine and thionylchloride, suggesting applications in chemical synthesis processes (Yang Hai-lang, 2006).
  • Synthesis of new Perchlorobutadienyl Sulfanes involves reactions with compounds similar to this compound, indicating possible applications in advanced material synthesis (Gökmen & Ibiş, 2008).

Computational Studies

An experimental and computational study of molecular interactions between 2-chloroaniline and substituted ethanols, including this compound, sheds light on their potential applications in molecular interaction studies (Sekhar et al., 2016).

Asymmetric Synthesis

Efficient synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol by permeabilized whole cells of Candida ontarioensis indicates potential application in the asymmetric synthesis of pharmaceutical intermediates (Ni, Zhang & Sun, 2012).

Antimicrobial Screening

Synthesis of novel Quinoline‐Thiazole Derivatives, which include compounds similar to this compound, shows potential for antimicrobial applications (Desai et al., 2012).

Ethanol and Its Halal Status in Food Industries

Research on ethanol, a closely related compound to this compound, in food industries, particularly its Halal status, suggests implications for the food and beverage industry (Alzeer & Hadeed, 2016).

Safety and Hazards

2-((2-Chloroethyl)thio)ethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(2-chloroethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClOS/c5-1-3-7-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFPMAMREQRRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219352
Record name 2-((2-Chloroethyl)thio)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

693-30-1
Record name Hemisulfur mustard
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Chloroethyl)thio)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Half mustard gas
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-((2-Chloroethyl)thio)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-chloroethyl)sulfanyl]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((2-CHLOROETHYL)THIO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99B866STV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Chloroethyl)thio)ethanol
Reactant of Route 2
Reactant of Route 2
2-((2-Chloroethyl)thio)ethanol
Reactant of Route 3
Reactant of Route 3
2-((2-Chloroethyl)thio)ethanol
Reactant of Route 4
Reactant of Route 4
2-((2-Chloroethyl)thio)ethanol
Reactant of Route 5
2-((2-Chloroethyl)thio)ethanol
Reactant of Route 6
Reactant of Route 6
2-((2-Chloroethyl)thio)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.